Tetraphenylphosphonium chloride hydrate

CAS No.:

Cat. No.: VC13692924

Molecular Formula: C24H22ClOP

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22ClOP |

|---|---|

| Molecular Weight | 392.9 g/mol |

| IUPAC Name | tetraphenylphosphanium;chloride;hydrate |

| Standard InChI | InChI=1S/C24H20P.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |

| Standard InChI Key | ZSRGTIKFFGIJRG-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

| Canonical SMILES | C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Introduction

Structural and Crystallographic Properties

Molecular Architecture

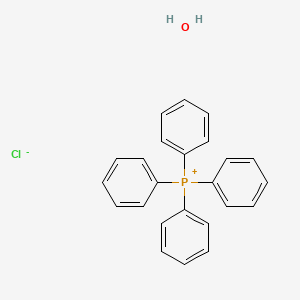

The tetraphenylphosphonium cation ([PPh₄]⁺) adopts a tetrahedral geometry, with a central phosphorus atom bonded to four phenyl groups. This configuration imparts significant steric bulk and hydrophobicity, which facilitate crystallization in both aqueous and organic solvents . The chloride anion occupies the interstitial spaces within the crystal lattice, while water molecules integrate via hydrogen bonding with Cl⁻, forming monohydrate (TPPCl·H₂O) or dihydrate (TPPCl·2H₂O) variants .

X-ray diffraction studies reveal that the rigidity of the phenyl groups enhances packing efficiency, leading to high melting points (272–274°C for the anhydrous form) . The hydrate forms exhibit distinct crystallographic patterns, with water molecules disrupting the symmetry of the anhydrous lattice . For example, in TPPCl·H₂O, water forms a bridge between adjacent chloride ions, creating a layered structure .

Hydration Dynamics

Dielectric relaxation spectroscopy has demonstrated that [PPh₄]⁺ and its analog tetraphenylborate ([BPh₄]⁻) exhibit nearly identical hydration behaviors . Both ions induce a "structure-making" effect in water, where a sheath of ordered water molecules surrounds the hydrophobic phenyl rings. This hydration shell slows water relaxation dynamics, with a characteristic relaxation time of ~17 ps, distinct from bulk water (~8 ps) . Such properties make TPPCl·H₂O a model system for studying ion hydration thermodynamics.

Synthesis and Purification

Preparation of Anhydrous TPPCl

The anhydrous form of tetraphenylphosphonium chloride is synthesized via a nickel-catalyzed reaction between chlorobenzene (PhCl) and triphenylphosphine (PPh₃):

This method, first reported in 1928, avoids the use of Grignard reagents and produces high-purity TPPCl . Alternative routes involve metathesis reactions, such as treating tetraphenylphosphonium bromide (TPPBr) with hydrochloric acid .

Hydrate Formation

Hydration occurs spontaneously during crystallization from aqueous or moist organic solvents. For instance, dissolving anhydrous TPPCl in acetonitrile followed by slow evaporation yields TPPCl·H₂O crystals . The water content can be controlled by adjusting solvent polarity and humidity .

Applications in Chemical Research

Phase-Transfer Catalysis

TPPCl·H₂O excels as a phase-transfer catalyst due to the lipophilicity of [PPh₄]⁺, which solubilizes inorganic anions (e.g., Cl⁻, BF₄⁻) in organic media. This property enables reactions such as nucleophilic substitutions and oxidations to proceed in nonpolar solvents . For example, in the synthesis of tetraphenylphosphonium tetrafluoroborate (TPPBF₄), TPPCl facilitates anion exchange between Cl⁻ and BF₄⁻ in aqueous-acetonitrile mixtures .

X-Ray Crystallography

The propensity of TPPCl·H₂O to form well-defined crystals makes it a valuable tool in crystallography. Its large, rigid cations produce high-quality diffraction patterns, aiding in the structural determination of co-crystallized anions or complexes . Recent studies have utilized TPPCl·H₂O to analyze the crystal structures of perchlorate (ClO₄⁻) and tetrafluoroborate (BF₄⁻) salts .

Photoluminescence and Afterglow

TPPCl·H₂O exhibits unique photophysical properties when incorporated into organic ionic crystals. Anion substitution (e.g., Cl⁻ → ClO₄⁻) modulates emission spectra and afterglow duration. For instance, tetraphenylphosphonium perchlorate (TPPClO₄) shows dual emission at 420 nm (fluorescence) and 475 nm (phosphorescence), with a persistent afterglow lasting up to 952 ms .

Table 1: Photoluminescence Properties of TPPCl and Derivatives

| Compound | λₑₓ (nm) | λₑₘ (nm) | Lifetime (ms) | Quantum Yield |

|---|---|---|---|---|

| TPPCl | 308 | 400, 500 | 0.9, 253.2 | <0.01 |

| TPPBF₄ | 330 | 430, 490 | 4.5, 272.6 | 0.48 |

| TPPClO₄ | 341 | 420, 475 | 2.8, 952.6 | 0.56 |

Thermodynamic and Kinetic Studies

Hydration Thermodynamics

The hydration free energy of [PPh₄]⁺ has been derived using the tetraphenylphosphonium tetraphenylborate (TPTB) assumption, which posits that the hydration contributions of [PPh₄]⁺ and [BPh₄]⁻ are nearly identical . This approach simplifies the calculation of single-ion properties, such as entropy and heat capacity, which are critical for understanding solute-solvent interactions .

Anion-Regulated Properties

The choice of anion (Cl⁻, BF₄⁻, ClO₄⁻) profoundly impacts the physical and chemical behavior of TPPCl·H₂O. Larger anions like ClO₄⁻ reduce lattice energy, resulting in lower melting points and enhanced solubility in polar aprotic solvents . Additionally, anion size and geometry influence photoluminescence efficiency, with ClO₄⁻ enabling longer-lived excited states due to reduced non-radiative decay .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume